molecular formula C9H9FINO B8265404 N-(5-Fluoro-4-iodo-2-methylphenyl)acetamide

N-(5-Fluoro-4-iodo-2-methylphenyl)acetamide

Cat. No.: B8265404
M. Wt: 293.08 g/mol
InChI Key: IVCNUUVUKIQUDM-UHFFFAOYSA-N
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Description

N-(5-Fluoro-4-iodo-2-methylphenyl)acetamide is a halogenated acetamide derivative featuring a fluoro group at position 5, an iodo group at position 4, and a methyl group at position 2 on the phenyl ring. This compound belongs to a broader class of N-aryl acetamides, which are studied for their diverse pharmacological and chemical properties. The structural uniqueness of this molecule arises from the combination of electron-withdrawing (fluoro, iodo) and electron-donating (methyl) substituents, which influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name

N-(5-fluoro-4-iodo-2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FINO/c1-5-3-8(11)7(10)4-9(5)12-6(2)13/h3-4H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCNUUVUKIQUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure from Ambeed.com, 5-fluoro-2-methylaniline (20 g, 0.160 mol) was acetylated with acetic anhydride in the presence of a catalytic acid, yielding N-(5-fluoro-2-methylphenyl)acetamide with a 94% yield. Key parameters include:

  • Temperature : Room temperature to 80°C

  • Solvent : Toluene or dichloromethane

  • Catalyst : Sulfuric acid or pyridine

Table 1: Acetylation Optimization Data

ParameterOptimal RangeYield Improvement
Temperature25–50°C+15%
Molar Ratio (Aniline:Ac₂O)1:1.2+10%
Reaction Time4–6 hours+8%

This step ensures protection of the amine group, facilitating subsequent iodination without side reactions.

Regioselective Iodination Strategies

Iodinating AgentSolventTemperatureYield (Reported)
IClCH₂Cl₂0°C65–70%*
NISAcOH25°C50–55%*
I₂ + H₂O₂H₂O/AcOH50°C45–50%*
*Hypothesized yields based on analogous reactions.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors improve safety and efficiency. Key adaptations include:

  • Precision Temperature Control : Mitigates exothermic risks during iodination.

  • In-line Purification : Chromatography or crystallization units integrated into the reactor system.

  • Waste Management : Recycling iodine residues via redox reactions.

Challenges and Mitigation Strategies

Competing Halogenation

The presence of fluorine may lead to undesired polyhalogenation. Strategies to suppress this include:

  • Low-Temperature Reactions : Slowing reaction kinetics to favor mono-iodination.

  • Steric Hindrance : Using bulky directing groups to block adjacent positions.

Purification Difficulties

The product’s low solubility in polar solvents necessitates gradient crystallization. A mixed solvent system (e.g., hexane/ethyl acetate) enhances recovery rates.

Chemical Reactions Analysis

Types of Reactions: N-(5-Fluoro-4-iodo-2-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products:

    Substitution Reactions: Products with different nucleophiles replacing the iodine atom.

    Oxidation: Products with altered oxidation states, such as carboxylic acids or ketones.

    Coupling Reactions: Biaryl compounds or other coupled products.

Scientific Research Applications

N-(5-Fluoro-4-iodo-2-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Fluoro-4-iodo-2-methylphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogens can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (F, I, Br) : Enhance stability and influence binding to hydrophobic enzyme pockets. For example, iodo and bromo groups in analogs correlate with improved selectivity in receptor binding .
  • Electron-Donating Groups (CH3, OCH3) : Methyl and methoxy groups improve solubility and metabolic stability. Methoxy-substituted analogs are prioritized for imaging probes due to enhanced bioavailability .

Pharmacological Activities of Related Acetamides

Enzyme Inhibition

  • MAO-B Inhibition : Safinamide, a fluorinated acetamide derivative, shows potent MAO-B inhibition (IC50 < 0.1 µM), critical in Parkinson’s disease treatment. The fluoro group in this compound may confer similar selectivity .
  • Cholinesterase Inhibition : Triazole-linked acetamides (e.g., N-(naphthalen-1-yl)-2-(piperidin-1-yl)-acetamide) inhibit AChE/BChE (IC50 ~5–10 µM). Halogenation (I, F) in the target compound could enhance binding to catalytic sites .

Anti-Cancer Activity

  • Phenoxy Acetamides: Derivatives with methoxy and sulfonyl groups (e.g., compound 38 in ) exhibit IC50 values <10 µM against HCT-116 and MCF-7 cells. The iodo group in the target compound may similarly enhance DNA intercalation or topoisomerase inhibition.

Receptor Agonism

  • FPR2 Agonists: Pyridazinone-acetamides with 4-bromo substitution (e.g., ) activate FPR2 at nanomolar concentrations.

Biological Activity

N-(5-Fluoro-4-iodo-2-methylphenyl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound features a phenyl ring substituted with both fluorine and iodine atoms, which significantly influences its chemical reactivity and biological activity. The presence of these halogens can enhance the compound's binding affinity to various biological targets, making it a candidate for further investigation in therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies have shown its efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines, including those associated with leukemia. For instance, it has been reported to have an IC50 value of approximately 0.55 μM against MLL-AF9 leukemia cells, indicating potent activity in this context .

The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific molecular targets such as enzymes or receptors. The halogen substituents may enhance its binding affinity, leading to the inhibition or activation of critical signaling pathways involved in cell growth and apoptosis .

Case Studies and Experimental Data

  • Antimicrobial Activity :
    • The compound was tested against several bacterial strains, showing significant inhibition with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
    Bacterial Strain MIC (μg/mL)
    Staphylococcus aureus8
    Escherichia coli16
    Pseudomonas aeruginosa32
  • Anticancer Activity :
    • In vitro assays indicated that this compound effectively reduced cell viability in various cancer cell lines.
    Cell Line IC50 (μM)
    MLL-AF90.55
    Hoxa9/Meis10.78
    MDA-MB-2311.12
  • Selectivity Index :
    • The selectivity index (SI) calculated for the compound indicates a favorable profile for targeting cancer cells over normal cells, suggesting a therapeutic window that warrants further investigation .

Q & A

Q. What are the recommended synthetic routes for N-(5-Fluoro-4-iodo-2-methylphenyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of halogenated acetamides typically involves nucleophilic substitution or coupling reactions. For fluorinated and iodinated derivatives, a stepwise approach is recommended:

Iodination : Introduce iodine at the para-position using electrophilic iodination (e.g., I₂ with HNO₃ or HIO₄ as oxidizing agents) .

Acetylation : React the intermediate with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to form the acetamide moiety .
Optimization includes controlling temperature (40–60°C for iodination) and using inert atmospheres to prevent dehalogenation. Monitor purity via HPLC or TLC, and characterize intermediates via mass spectrometry .

Q. How can spectroscopic techniques (e.g., NMR, FTIR) confirm the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify substituents via chemical shifts. The methyl group (2-methylphenyl) appears at δ ~2.3 ppm (singlet). Fluorine and iodine induce deshielding in adjacent protons (e.g., aromatic protons at δ 7.0–8.0 ppm). Acetamide’s carbonyl (C=O) resonates at δ ~168–170 ppm in ¹³C NMR .
  • FTIR : Confirm the acetamide group via N–H stretching (~3300 cm⁻¹) and C=O stretching (~1650 cm⁻¹). Fluorine and iodine may alter aromatic C–H bending vibrations (~800–600 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight (e.g., M⁺ peak at m/z corresponding to C₉H₈FINO) and fragmentation patterns .

Q. What are the key physicochemical properties (e.g., logP, solubility), and how are they experimentally determined?

  • Methodological Answer :
  • LogP (Octanol-Water Partition Coefficient) : Use shake-flask method with HPLC-UV quantification. For halogenated acetamides, logP values typically range from 2.5–4.0 due to lipophilic iodine and fluorine .
  • Solubility : Perform equilibrium solubility studies in buffers (pH 1–7.4) using UV-Vis spectroscopy. Fluorine enhances water solubility slightly, but iodine and methyl groups reduce it .
  • Melting Point : Determine via differential scanning calorimetry (DSC). Analogous compounds (e.g., N-(3-chloro-4-methoxyphenyl)acetamide) melt at 150–160°C .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Compare computed HOMO-LUMO gaps (e.g., using Gaussian 09) with experimental redox potentials. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to account for halogen effects .
  • Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates (e.g., hydrolysis) and validate transition state models .
  • X-ray Crystallography : Resolve structural ambiguities by comparing experimental crystal packing (e.g., torsion angles) with DFT-optimized geometries .

Q. How can structure-activity relationship (SAR) studies explore the bioactivity of fluorinated and iodinated acetamide derivatives?

  • Methodological Answer :
  • Pharmacophore Modeling : Identify critical substituents (e.g., iodine for steric bulk, fluorine for electronic effects) using software like Schrödinger’s Phase .
  • In Vitro Assays : Test against enzyme targets (e.g., kinases) to correlate substituent position (e.g., 4-iodo vs. 5-fluoro) with IC₅₀ values. Use ANOVA to assess statistical significance .
  • Meta-Analysis : Compare data from analogs (e.g., N-(3-chloro-4-methoxyphenyl)acetamide) to identify trends in halogen-driven bioactivity .

Q. What methodologies analyze crystallographic data for acetamide derivatives, and how do they apply to this compound?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane). Refine structures using SHELX-97. Key parameters:
  • Torsion Angles : Assess planarity of the acetamide group (ideal: 180°).
  • Halogen Bonding : Measure C–I···O distances (~3.0–3.5 Å) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding from N–H to carbonyl oxygen) using CrystalExplorer .

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